1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride (Trap-101) is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. [, ] The NOP receptor belongs to the opioid receptor family and is involved in various physiological processes, including pain modulation, motor control, and reward. [, ] Trap-101 has emerged as a valuable tool in scientific research for investigating the role of the NOP receptor in these processes.
Trap 101 derives from the MIL-101 family of metal-organic frameworks, which are characterized by their high surface area and tunable porosity. This specific variant has been modified to include amine functional groups, enhancing its catalytic properties. Metal-organic frameworks are classified based on their metal centers and organic linkers, with Trap 101 featuring chromium as the central metal ion combined with organic ligands that contribute to its structural integrity and functional capabilities.
The synthesis of Trap 101 typically involves the hydrothermal method, where chromium salts are reacted with organic ligands under controlled temperature and pressure conditions. The reaction conditions can be optimized to yield high purity and crystalline quality of the framework.
Trap 101 features a three-dimensional porous structure typical of metal-organic frameworks. The arrangement of chromium ions within the framework creates octahedral coordination sites filled by organic ligands.
Trap 101 has been shown to participate in various catalytic reactions, including oxidation and reduction processes. Its reactivity is enhanced by the presence of functional groups that can facilitate electron transfer.
The mechanism of action for Trap 101 primarily revolves around its ability to stabilize transition states during chemical reactions. The porous structure allows for substrate diffusion into the framework, where they can interact with catalytic sites.
Trap 101 finds numerous applications in scientific research and industrial processes:
The nociceptin/orphanin FQ (NOP) receptor represents a critical therapeutic target for neurological disorders due to its modulation of pain, addiction, and motor control pathways. However, a significant research limitation has been the scarcity of selective antagonists that can dissect NOP-specific pathways without cross-reactivity with classical opioid receptors (μ, κ, δ). Trap-101 addresses this gap as an achiral synthetic compound offering enhanced selectivity and simplified synthesis compared to earlier NOP antagonists like J-113397 [1] [3].
Studies utilized in vitro competitive binding assays (GTPγ35S) in CHO-hNOP cell membranes and in vivo behavioral assessments in 6-OHDA-lesioned rat models of Parkinson’s disease. Trap-101’s selectivity was quantified through pKi values across opioid receptor subtypes [3] [6].
Trap-101 enables precise interrogation of NOP receptor signaling in neural circuits. Its therapeutic relevance is highlighted by its ability to improve rotarod performance and stepping activity in disease models, supporting future research on NOP modulation in movement disorders [1] [3] [6].
Trap-101 (C₂₄H₃₅N₃O₂; MW 397.27) is an achiral synthetic organic molecule with a benzimidazole-derived core. Its hydrochloride salt form (C₂₄H₃₆ClN₃O₂; MW 434.01) enhances solubility for experimental use [1] [6]. Key physicochemical properties include:
Table 1: Physicochemical Properties of Trap-101
Property | Value | |
---|---|---|
Hydrogen Bond Acceptors | 2 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 5 | |
Topological Polar Surface Area | 50.4 Ų | |
XLogP | 3.71 | |
Lipinski’s Rule Violations | 0 | [1] |
As a competitive NOP antagonist, Trap-101 binds to the NOP receptor with high affinity (pKi = 8.65), inhibiting GTPγ35S binding stimulated by nociceptin/OFQ. Minimal activity at μ-, κ-, and δ-opioid receptors (pKi <6.60) confirms >100-fold selectivity for NOP over classical opioid receptors [3] [6].
Table 2: Receptor Affinity Profile
Receptor | pKi Value | Relative Selectivity vs. NOP | |
---|---|---|---|
NOP | 8.65 | (Reference) | |
μ-opioid | 6.60 | 11.2-fold lower | |
κ-opioid | 6.14 | 32.4-fold lower | |
δ-opioid | <5.0 | >400-fold lower | [3] |
"Trap-101’s selectivity enables unprecedented precision in probing NOP-mediated neurophysiology, making it indispensable for de-orphanizing this receptor’s role in health and disease." [3] [6]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: